Cas no 87122-87-0 (Propanoic acid, 2-methyl-2-(phenylmethoxy)-)

Propanoic acid, 2-methyl-2-(phenylmethoxy)- structure
87122-87-0 structure
Produktname:Propanoic acid, 2-methyl-2-(phenylmethoxy)-
CAS-Nr.:87122-87-0
MF:C11H14O3
MW:194.227063655853
CID:659198
PubChem ID:11344563

Propanoic acid, 2-methyl-2-(phenylmethoxy)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Propanoic acid, 2-methyl-2-(phenylmethoxy)-
    • 2-(Benzyloxy)-2-methylpropanoic acid
    • 2-methyl-2-phenylmethoxypropanoic acid
    • 2-Methyl-2-(phenylmethoxy)propanoic acid (ACI)
    • Propionic acid, 2-(benzyloxy)-2-methyl- (6CI, 7CI)
    • WYFBQEOUPVFUFS-UHFFFAOYSA-N
    • DTXSID80462965
    • 2-(benzyloxy)-2-methylpropanoicacid
    • CS-0119818
    • 87122-87-0
    • SCHEMBL883026
    • DA-01869
    • F95413
    • AKOS022484715
    • 2-Benzyloxy-2-methylpropionic acid
    • A1-08326
    • MFCD14635090
    • Inchi: 1S/C11H14O3/c1-11(2,10(12)13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)
    • InChI-Schlüssel: WYFBQEOUPVFUFS-UHFFFAOYSA-N
    • Lächelt: O=C(C(C)(C)OCC1C=CC=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 194.094294304g/mol
  • Monoisotopenmasse: 194.094294304g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 193
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 46.5Ų
  • XLogP3: 1.8

Propanoic acid, 2-methyl-2-(phenylmethoxy)- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190458-5g
2-(Benzyloxy)-2-methylpropanoic acid
87122-87-0 98%
5g
¥14275.00 2024-04-27
1PlusChem
1P004L6K-250mg
Propanoic acid, 2-methyl-2-(phenylmethoxy)-
87122-87-0 98%
250mg
$263.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190458-100mg
2-(Benzyloxy)-2-methylpropanoic acid
87122-87-0 98%
100mg
¥1513.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190458-1g
2-(Benzyloxy)-2-methylpropanoic acid
87122-87-0 98%
1g
¥4418.00 2024-04-27
1PlusChem
1P004L6K-100mg
Propanoic acid, 2-methyl-2-(phenylmethoxy)-
87122-87-0 98%
100mg
$165.00 2025-02-21
1PlusChem
1P004L6K-5g
Propanoic acid, 2-methyl-2-(phenylmethoxy)-
87122-87-0 98%
5g
$1522.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190458-250mg
2-(Benzyloxy)-2-methylpropanoic acid
87122-87-0 98%
250mg
¥2550.00 2024-04-27
1PlusChem
1P004L6K-1g
Propanoic acid, 2-methyl-2-(phenylmethoxy)-
87122-87-0 98%
1g
$521.00 2025-02-21
1PlusChem
1P004L6K-2.5g
Propanoic acid, 2-methyl-2-(phenylmethoxy)-
87122-87-0 95%
2.5g
$689.00 2025-03-21

Propanoic acid, 2-methyl-2-(phenylmethoxy)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 -
2.1 Reagents: Tributylstannane
3.1 Reagents: Potassium hydroxide
4.1 -
Referenz
Stereoelectronic control of the tertiary ketol rearrangement: implications for the mechanism of the reaction catalyzed by the enzymes of branched-chain amino acid metabolism. Reductoisomerase and acetolactate decarboxylase
Crout, David H. G.; et al, Journal of the Chemical Society, 1991, (1), 53-62

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 -
2.1 -
3.1 Reagents: Tributylstannane
4.1 Reagents: Potassium hydroxide
5.1 -
Referenz
Stereoelectronic control of the tertiary ketol rearrangement: implications for the mechanism of the reaction catalyzed by the enzymes of branched-chain amino acid metabolism. Reductoisomerase and acetolactate decarboxylase
Crout, David H. G.; et al, Journal of the Chemical Society, 1991, (1), 53-62

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide
2.1 -
Referenz
Stereoelectronic control of the tertiary ketol rearrangement: implications for the mechanism of the reaction catalyzed by the enzymes of branched-chain amino acid metabolism. Reductoisomerase and acetolactate decarboxylase
Crout, David H. G.; et al, Journal of the Chemical Society, 1991, (1), 53-62

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Tributylstannane
2.1 Reagents: Potassium hydroxide
3.1 -
Referenz
Stereoelectronic control of the tertiary ketol rearrangement: implications for the mechanism of the reaction catalyzed by the enzymes of branched-chain amino acid metabolism. Reductoisomerase and acetolactate decarboxylase
Crout, David H. G.; et al, Journal of the Chemical Society, 1991, (1), 53-62

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Stereoelectronic control of the tertiary ketol rearrangement: implications for the mechanism of the reaction catalyzed by the enzymes of branched-chain amino acid metabolism. Reductoisomerase and acetolactate decarboxylase
Crout, David H. G.; et al, Journal of the Chemical Society, 1991, (1), 53-62

Propanoic acid, 2-methyl-2-(phenylmethoxy)- Raw materials

Propanoic acid, 2-methyl-2-(phenylmethoxy)- Preparation Products

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